![molecular formula C15H14Cl3NO2S B7463480 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)
2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide, also known as TCS or triclosan, is a chemical compound that has been widely used as an antimicrobial agent in personal care products, such as soaps, toothpaste, and deodorants. TCS has also been used in other applications, such as medical devices, textiles, and plastics. In recent years, there has been growing concern over the potential health and environmental effects of TCS, leading to increased research into its synthesis, mechanism of action, and physiological effects.
Wirkmechanismus
The mechanism of action of 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide is thought to involve the disruption of bacterial cell membranes and inhibition of fatty acid synthesis. This compound has also been shown to interact with a variety of enzymes and proteins, including those involved in hormone signaling and metabolism.
Biochemical and Physiological Effects:
Research has shown that this compound can have a variety of biochemical and physiological effects, including alterations in hormone levels, inflammation, and oxidative stress. This compound has been shown to interact with a number of hormone receptors, including those for estrogen, androgen, and thyroid hormones. Some studies have also suggested that this compound can affect the immune system and contribute to the development of allergies and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide has been widely used as a tool in laboratory experiments to study bacterial growth and antimicrobial resistance. However, there are also limitations to its use, including potential toxicity and the risk of interfering with other experimental variables. In addition, the use of this compound in laboratory experiments may not accurately reflect its effects in real-world settings.
Zukünftige Richtungen
There are many potential future directions for research on 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide, including the development of alternative antimicrobial agents, the investigation of this compound's effects on the environment and wildlife, and the exploration of its potential therapeutic uses. Additional research is also needed to better understand the mechanisms of action and potential health effects of this compound, as well as its interactions with other chemicals and compounds.
Synthesemethoden
2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of 2,4,5-trichloroaniline with isopropylphenylsulfonyl chloride in the presence of a base, such as sodium hydroxide. The resulting sulfonamide can then be purified through recrystallization or other methods.
Wissenschaftliche Forschungsanwendungen
2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide has been widely studied for its antimicrobial properties, as well as its potential effects on human health and the environment. Research has shown that this compound can inhibit the growth of a variety of bacteria, fungi, and viruses, including those that cause dental caries, acne, and skin infections. However, there is also evidence that this compound can contribute to the development of antibiotic resistance and disrupt the natural microbiome of the skin and gut.
Eigenschaften
IUPAC Name |
2,4,5-trichloro-N-(2-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl3NO2S/c1-9(2)10-5-3-4-6-14(10)19-22(20,21)15-8-12(17)11(16)7-13(15)18/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPDOWBBICTLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

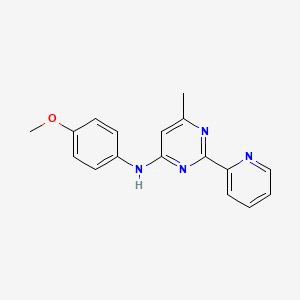
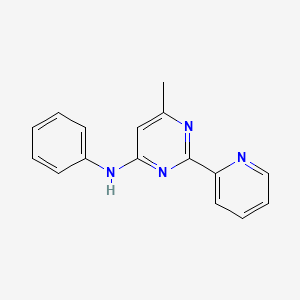
![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)
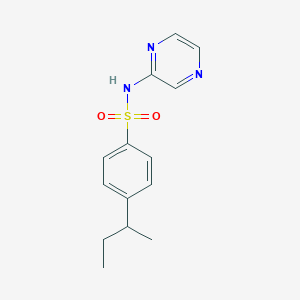

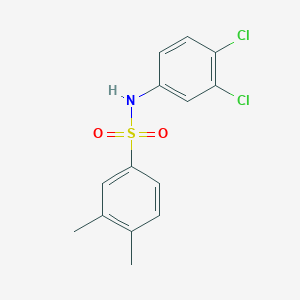
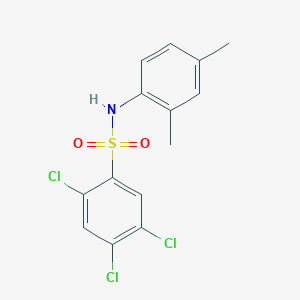

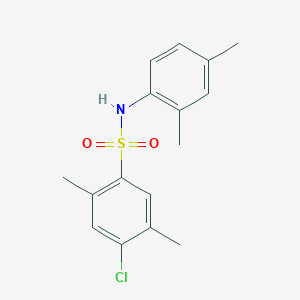
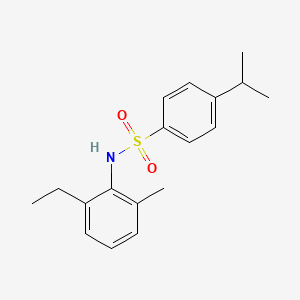
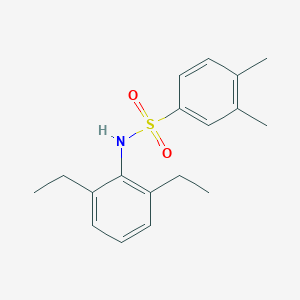


![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)